molecular formula C20H10ClF2NO2S B11499235 2-chloro-4,5-difluoro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

2-chloro-4,5-difluoro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

Cat. No.: B11499235
M. Wt: 401.8 g/mol
InChI Key: WOLACPZTZFLGEQ-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is an organic compound with the molecular formula C20H10ClF2NO2S It is a derivative of benzamide and thioxanthone, characterized by the presence of chlorine, fluorine, and a thioxanthone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide typically involves the reaction of 2-chloro-4,5-difluorobenzoic acid with 9-oxo-9H-thioxanthene-2-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-4,5-difluoro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,5-difluorobenzoic acid: A precursor in the synthesis of the target compound.

    9-oxo-9H-thioxanthene-2-amine: Another precursor used in the synthesis.

    Thioxanthone derivatives:

Uniqueness

2-chloro-4,5-difluoro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of halogens and a thioxanthone moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H10ClF2NO2S

Molecular Weight

401.8 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-(9-oxothioxanthen-2-yl)benzamide

InChI

InChI=1S/C20H10ClF2NO2S/c21-14-9-16(23)15(22)8-12(14)20(26)24-10-5-6-18-13(7-10)19(25)11-3-1-2-4-17(11)27-18/h1-9H,(H,24,26)

InChI Key

WOLACPZTZFLGEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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